molecular formula C13H12OS B8410770 5-Phenethyl-thiophene-2-carbaldehyde

5-Phenethyl-thiophene-2-carbaldehyde

Cat. No.: B8410770
M. Wt: 216.30 g/mol
InChI Key: CBMDSKURMHSKDR-UHFFFAOYSA-N
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Description

5-Phenethyl-thiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a phenethyl group attached to the thiophene ring, with an aldehyde functional group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethyl-thiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling between a boronic acid and a halogenated thiophene . Another method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing 2-substituted thiophene carbaldehyde in good yields .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Suzuki–Miyaura coupling is favored for its efficiency and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating phenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Electrophiles such as bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-Phenethylthiophene-2-carboxylic acid.

    Reduction: 5-Phenethylthiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-Phenethyl-thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenethyl-thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    5-Phenylthiophene-2-carbaldehyde: Similar structure but with a phenyl group instead of a phenethyl group.

    2-Formylthiophene: Lacks the phenethyl group, making it less lipophilic.

    5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a phenethyl group.

Uniqueness

5-Phenethyl-thiophene-2-carbaldehyde is unique due to the presence of the phenethyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other thiophene derivatives and may contribute to its specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

5-(2-phenylethyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H12OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2

InChI Key

CBMDSKURMHSKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Phenethylthiophene-2-carbaldehyde was synthesized from 5-(phenylethynyl)thiophene-2-carbaldehyde (4.0 g, 18.8 mmol) following the conditions used to hydrogenate 4-(phenylethynyl)thiophene-2-carbaldehyde to 4-phenethylthiophene-2-carbaldehyde (Example 1.1.b). 5-Phenethylthiophene-2-carbaldehyde (3.8 g, 93%) was used in the next step without further purification 1H NMR (400 MHz, CDCl3) δ (ppm): 9.83 (s, 1H), 7.60 (d, 1H), 7.30 (m, 2H), 7.23 (m, 1H), 7.19 (m, 2H), 6.86 (dt, 1H), 3.21 (t, 2H), 3.03 (t, 2H).
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